molecular formula C18H21N3O3S2 B6566846 methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate CAS No. 1021252-94-7

methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

Cat. No.: B6566846
CAS No.: 1021252-94-7
M. Wt: 391.5 g/mol
InChI Key: BSGMSBQPHXLNBR-UHFFFAOYSA-N
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Description

Methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.10243389 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, particularly in the context of cancer therapy and other diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopentylcarbamoyl group and the methylbenzoate moiety enhances its potential interactions with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that thiazole-based compounds could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death due to aberrant mitotic division .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A15HSET inhibition
Compound B10Induction of multipolar mitosis
Methyl 3-[...]TBDPotentially affects mitotic spindle dynamics

Enzyme Inhibition

Thiazole derivatives have also been identified as potent inhibitors of various enzymes. For example, certain thiazole derivatives have shown significant inhibition against Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer progression. Molecular docking studies suggest that these compounds form crucial interactions with active site residues, enhancing their inhibitory potential .

Table 2: PTP1B Inhibition by Thiazole Derivatives

Compound NameIC50 (µM)Binding Interactions
Compound C6.37Hydrogen bonds with Asp181, Cys215
Compound DTBDNon-covalent interactions with Gln262

Case Studies

  • Thiazole-Based Anticancer Agents : A study involving various thiazole derivatives demonstrated their effectiveness against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their potency and selectivity .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of thiazole derivatives on PTP1B. The study highlighted specific structural features that enhanced binding affinity and inhibitory activity .

Properties

IUPAC Name

methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-10-7-8-11(17(23)24-2)9-13(10)21-15(19)14(26-18(21)25)16(22)20-12-5-3-4-6-12/h7-9,12H,3-6,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMSBQPHXLNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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